molecular formula C21H26N2O5S B2653930 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide CAS No. 921914-64-9

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide

Numéro de catalogue B2653930
Numéro CAS: 921914-64-9
Poids moléculaire: 418.51
Clé InChI: OSRXRWFMQSPWEC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and require a deep understanding of organic chemistry. Unfortunately, specific details about the synthesis of this compound are not available in the search results .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name. It appears to contain a benzoxazepine ring, which is a type of heterocyclic compound. This ring is substituted with various groups including a sulfonamide group, a methoxy group, and a propyl group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the search results. These could include properties such as melting point, boiling point, solubility, and stability .

Applications De Recherche Scientifique

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. This compound exhibited promising properties as a photosensitizer in photodynamic therapy (PDT) due to its good fluorescence, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These features indicate its potential for Type II photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Use

Sapegin et al. (2018) explored the synthesis of [1,4]oxazepine-based primary sulfonamides, demonstrating strong inhibition against human carbonic anhydrases, enzymes relevant for therapeutic intervention in conditions like glaucoma, epilepsy, and altitude sickness. The study highlights the dual role of the primary sulfonamide functionality in enabling [1,4]oxazepine ring construction and serving as an enzyme prosthetic group for zinc-binding, which is crucial for the inhibitory action (Sapegin et al., 2018).

Anticancer Activity

Alyar et al. (2018) synthesized Schiff bases from sulfamethoxazole/sulfisoxazole and evaluated their metal complexes for antimicrobial activities and carbonic anhydrase enzyme inhibition. Notably, the Cu(II) and Pd(II) complexes exhibited significant inhibition potencies against carbonic anhydrase II and I enzymes, suggesting potential for cancer therapy due to the crucial role of these enzymes in tumorigenesis (Alyar et al., 2018).

Mécanisme D'action

The mechanism of action of this compound is not specified in the search results. It’s possible that it could interact with biological systems in a variety of ways, depending on its structure and the presence of functional groups .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Orientations Futures

The future directions for research involving this compound are not specified in the search results. Given its complex structure, it could potentially be of interest in various areas of research, including medicinal chemistry and materials science .

Propriétés

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-5-12-23-18-13-15(6-11-19(18)28-14-21(2,3)20(23)24)22-29(25,26)17-9-7-16(27-4)8-10-17/h6-11,13,22H,5,12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRXRWFMQSPWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.